molecular formula C7H11NO3 B13121178 Methyl1-methyl-3-oxopyrrolidine-2-carboxylate

Methyl1-methyl-3-oxopyrrolidine-2-carboxylate

Cat. No.: B13121178
M. Wt: 157.17 g/mol
InChI Key: CDSPVZGUOQNAGD-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate is a chemical compound belonging to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of fine chemicals and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Methyl 3-methyl-2-oxopyrrolidine-3-carboxylate
  • Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

Comparison: Methyl 1-methyl-3-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1-methyl-3-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

CDSPVZGUOQNAGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C1C(=O)OC

Origin of Product

United States

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